molecular formula C17H14FNO2 B5856917 (E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile

(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B5856917
M. Wt: 283.30 g/mol
InChI Key: ZCGNHYYIVZWSHI-LCYFTJDESA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group, a fluorinated aromatic ring, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the corresponding α,β-unsaturated ketone.

    Nitrile Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry:

    Materials Science:

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile depends on its specific application. In pharmacological studies, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (E)-3-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Has the fluorine atom in a different position, which can influence its chemical properties and interactions.

Uniqueness: The presence of both the methoxy and fluorine substituents in (E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-20-16-8-7-12(10-17(16)21-2)9-13(11-19)14-5-3-4-6-15(14)18/h3-10H,1-2H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGNHYYIVZWSHI-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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